Enitociclib - 1610408-97-3

Enitociclib

Catalog Number: EVT-10932777
CAS Number: 1610408-97-3
Molecular Formula: C19H18F2N4O2S
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enitociclib is an inhibitor of cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the RNA polymerase II (RNA Pol II) elongation factor positive transcription elongation factor b (PTEF- b; PTEFb), with potential antineoplastic activity. Upon administration, enitociclib binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA Pol II and leading to the inhibition of gene transcription of various anti-apoptotic proteins. This may cause cell cycle arrest and induce apoptosis, which may lead to a reduction in tumor cell proliferation. The protein complex PTEF-b, a heterodimer consisting of CDK9 and a regulatory cyclin subunit of the T family, is over-activated in various tumor cell types; it plays a key role in the regulation of Pol II-mediated transcription of anti-apoptotic proteins. Tumor cells are dependent on anti-apoptotic proteins for their survival.
Source and Classification

Enitociclib is classified as a small molecule drug and is recognized for its ability to inhibit CDK9, which plays a critical role in transcriptional regulation. The molecular formula of Enitociclib is C19H18F2N4O2SC_{19}H_{18}F_{2}N_{4}O_{2}S with a CAS registry number of 1610358-53-6. It is also known by its synonym VIP152 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Enitociclib involves several steps typical of small molecule drug development, focusing on the modification of existing chemical frameworks to enhance potency and selectivity against CDK9. Although specific synthetic routes are proprietary to Vincerx Pharma, the general approach includes:

  1. Initial Compound Design: Utilizing structure-activity relationship studies to identify lead compounds that exhibit desired inhibitory effects on CDK9.
  2. Chemical Modifications: Systematic alterations to the lead compound's structure to optimize binding affinity and pharmacokinetic properties.
  3. Scale-Up Production: Following successful optimization, the synthesis is scaled up for preclinical and clinical testing, ensuring reproducibility and compliance with regulatory standards.

The technical details of the synthesis would typically include reaction conditions such as temperature, solvent systems, and catalysts used during the chemical transformations.

Molecular Structure Analysis

Structure and Data

The molecular structure of Enitociclib features a unique arrangement that facilitates its interaction with CDK9. Its structural characteristics include:

  • Core Structure: A fused ring system that provides a scaffold for interaction with the kinase domain.
  • Functional Groups: Specific substituents that enhance solubility and bioavailability.

The InChIKey for Enitociclib is YZCUMZWULWOUMD-UHFFFAOYSA-N, which can be used for database searches to retrieve additional information about its chemical properties and related compounds .

Chemical Reactions Analysis

Reactions and Technical Details

As a CDK9 inhibitor, Enitociclib primarily engages in biochemical reactions that inhibit the phosphorylation activity of CDK9 on RNA polymerase II. This inhibition leads to:

  1. Decreased Transcriptional Activity: By blocking CDK9, Enitociclib prevents the phosphorylation necessary for RNA polymerase II's elongation phase during transcription.
  2. Induction of Apoptosis: The resulting decrease in short-lived proteins such as MYC and MCL1 triggers apoptotic pathways in cancer cells.

These reactions are critical for its therapeutic efficacy against tumors that rely on MYC-driven transcriptional programs .

Mechanism of Action

Process and Data

Enitociclib exerts its anticancer effects through a well-defined mechanism:

  1. Inhibition of CDK9: By binding to the ATP-binding site of CDK9, Enitociclib prevents its activation.
  2. Reduction of MYC Levels: This inhibition leads to decreased levels of MYC protein, a key regulator of cell proliferation and survival in many cancers.
  3. Downregulation of Anti-apoptotic Factors: The drug also reduces MCL1 levels, promoting apoptosis in malignant cells.

Pharmacodynamic studies indicate that the half-maximal inhibitory concentration (IC50) for Enitociclib ranges from 32 to 172 nM across various lymphoma cell lines, demonstrating its potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enitociclib exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 378.43 g/mol.
  • Solubility: The compound's solubility profile is optimized for intravenous administration.
  • Stability: Stability studies are conducted to ensure the compound remains effective under physiological conditions.

These properties are crucial for determining appropriate dosing regimens and routes of administration during clinical trials .

Applications

Scientific Uses

Enitociclib has significant potential applications in oncology:

  • Treatment of Lymphomas: It is being evaluated for efficacy against various types of lymphomas, particularly those resistant to standard therapies.
  • Combination Therapies: Research is ongoing into its use in combination with other agents to enhance therapeutic outcomes in patients with complex malignancies.

Clinical trials are currently underway to assess its safety and efficacy across multiple cancer types, highlighting its role as a promising therapeutic candidate in oncology .

Properties

CAS Number

1610408-97-3

Product Name

Enitociclib

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine

Molecular Formula

C19H18F2N4O2S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)/t28-/m0/s1

InChI Key

YZCUMZWULWOUMD-NDEPHWFRSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C[S@@](=N)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.